molecular formula C18H14NO2P B14431782 N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine CAS No. 78543-72-3

N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine

Katalognummer: B14431782
CAS-Nummer: 78543-72-3
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: VFFGQLHMTAJMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzodioxaphosphol ring system, which is fused with a diphenylamine moiety. The combination of these structural elements imparts distinctive chemical and physical properties to the compound, making it a subject of study in organic chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method is the reaction of diphenylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.

Wissenschaftliche Forschungsanwendungen

N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diphenylphosphinamide: Similar in structure but lacks the benzodioxaphosphol ring system.

    N,N-Diphenylphosphine oxide: Contains a phosphine oxide group instead of the benzodioxaphosphol ring.

    N,N-Diphenylphosphinothioic amide: Features a phosphinothioic amide group in place of the benzodioxaphosphol ring.

Uniqueness

N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to the presence of the benzodioxaphosphol ring system, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability, reactivity, and potential for forming coordination complexes, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

78543-72-3

Molekularformel

C18H14NO2P

Molekulargewicht

307.3 g/mol

IUPAC-Name

N,N-diphenyl-1,3,2-benzodioxaphosphol-2-amine

InChI

InChI=1S/C18H14NO2P/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-20-17-13-7-8-14-18(17)21-22/h1-14H

InChI-Schlüssel

VFFGQLHMTAJMJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)P3OC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.